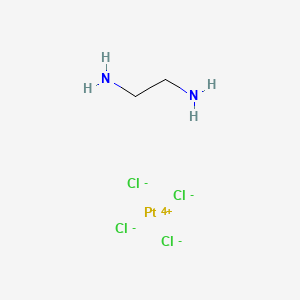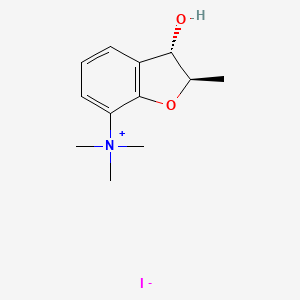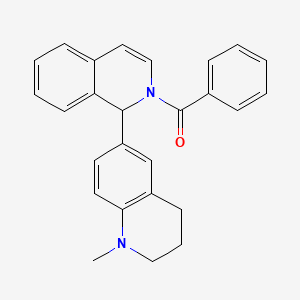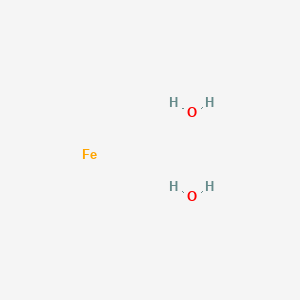
Ethane-1,2-diamine;platinum(4+);tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diamine;platinum(4+);tetrachloride is a coordination compound consisting of a platinum ion coordinated with ethane-1,2-diamine and four chloride ions. This compound is part of a broader class of platinum-based coordination complexes, which have significant applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;platinum(4+);tetrachloride typically involves the reaction of platinum(IV) chloride with ethane-1,2-diamine. One common method includes dissolving platinum(IV) chloride in an aqueous solution and then adding ethane-1,2-diamine under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diamine;platinum(4+);tetrachloride undergoes various chemical reactions, including:
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands such as chloride ions can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve ligands such as ammonia or phosphines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with ammonia can yield ammine complexes of platinum .
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diamine;platinum(4+);tetrachloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of ethane-1,2-diamine;platinum(4+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with improved solubility and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Ethane-1,2-diamine;platinum(4+);tetrachloride is unique due to its specific ligand arrangement, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
21500-56-1 |
|---|---|
Molekularformel |
C2H8Cl4N2Pt |
Molekulargewicht |
397.0 g/mol |
IUPAC-Name |
ethane-1,2-diamine;platinum(4+);tetrachloride |
InChI |
InChI=1S/C2H8N2.4ClH.Pt/c3-1-2-4;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
InChI-Schlüssel |
FTPWZFAWAWOFJP-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)


![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)



